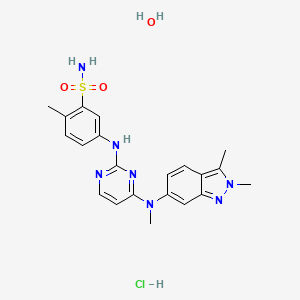
Pazopanib hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), making it a valuable compound in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate involves multiple steps. The process typically starts with the preparation of the indazole derivative, followed by the formation of the pyrimidine ring. The final step involves the sulfonamide formation and hydrochloride salt addition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential in cancer therapy due to its VEGFR inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The compound exerts its effects primarily by inhibiting VEGFR, which plays a crucial role in angiogenesis (formation of new blood vessels). By blocking this pathway, the compound can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. The molecular targets include VEGFR-1, VEGFR-2, and VEGFR-3, and the pathways involved are critical for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pazopanib: Another VEGFR inhibitor with a similar structure but different substituents.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with applications in cancer therapy.
Sorafenib: Inhibits multiple kinases, including VEGFR, and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma
Uniqueness
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate stands out due to its specific structural features that confer high selectivity and potency towards VEGFR. Its unique combination of functional groups enhances its pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Numéro CAS |
635702-66-8 |
|---|---|
Formule moléculaire |
C21H26ClN7O3S |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrate;hydrochloride |
InChI |
InChI=1S/C21H23N7O2S.ClH.H2O/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H;1H2 |
Clé InChI |
RGKFSIOGIJNWPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


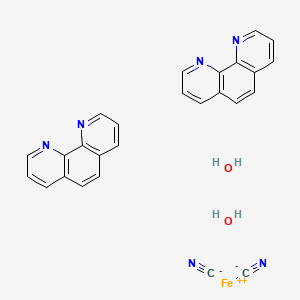
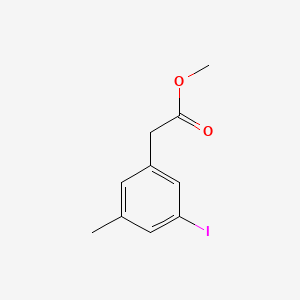
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
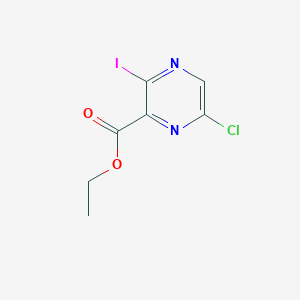

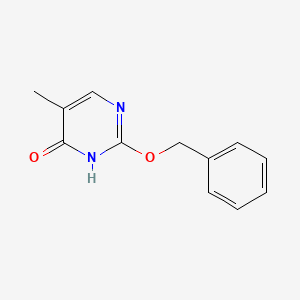
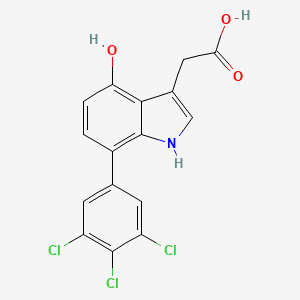
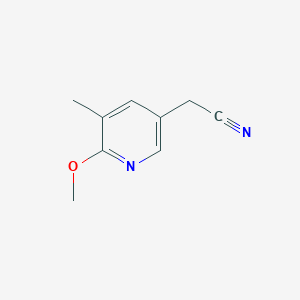
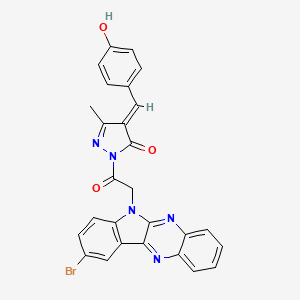
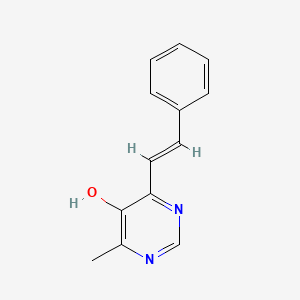
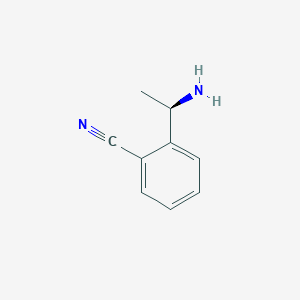

![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
